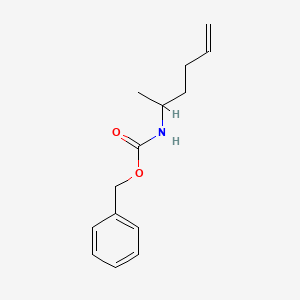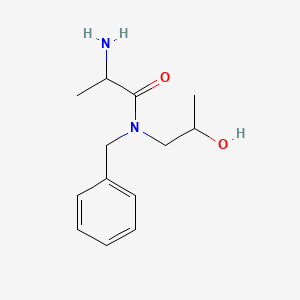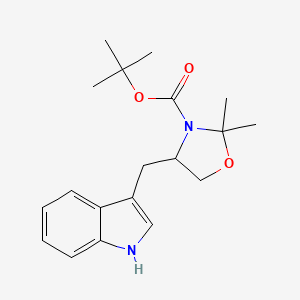
tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features an indole moiety, a tert-butyl group, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride to form a protected indole intermediate . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, leading to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the oxazolidine ring can produce amine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Oxazolidine derivatives: Compounds with the oxazolidine ring structure are known for their stability and reactivity.
Uniqueness
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the combination of the indole moiety and the oxazolidine ring, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-14(12-23-19(21,4)5)10-13-11-20-16-9-7-6-8-15(13)16/h6-9,11,14,20H,10,12H2,1-5H3 |
Clave InChI |
YETTVRMOCAVXCG-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(C(CO1)CC2=CNC3=CC=CC=C32)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)

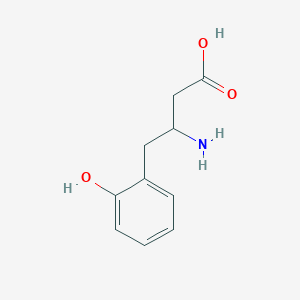
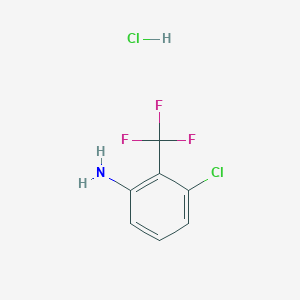
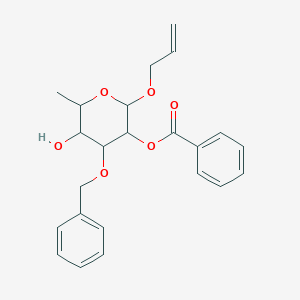
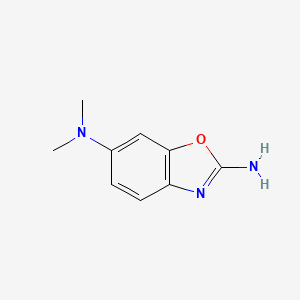
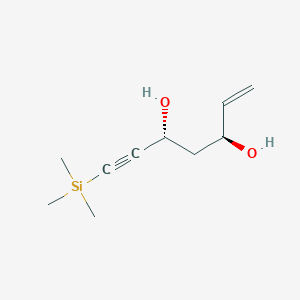
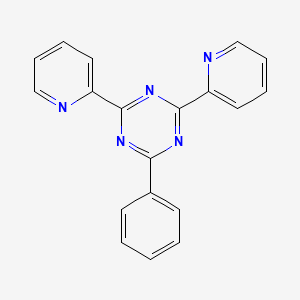
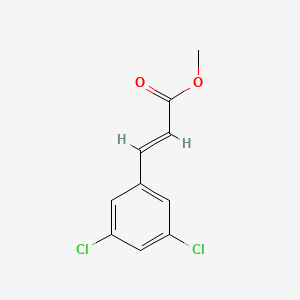
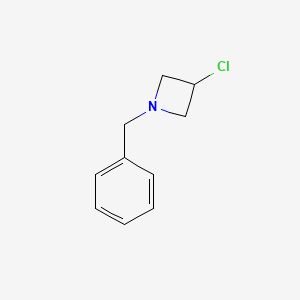
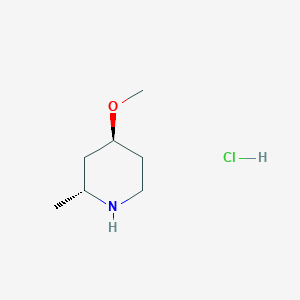
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
